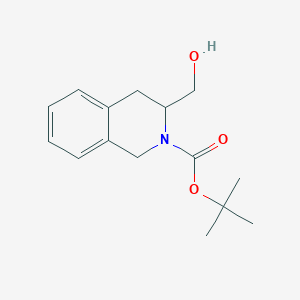

tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 845543-81-9) is a Boc-protected tetrahydroisoquinoline derivative with a hydroxymethyl group at position 3 of the isoquinoline core. Its molecular formula is C₁₅H₂₁NO₃ (MW: 263.33 g/mol), and it is typically stored under dry conditions at 2–8°C . The compound exhibits moderate hazards, including skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . While its boiling point remains unrecorded, nuclear magnetic resonance (NMR) and mass spectrometry data confirm its structural integrity.

Propriétés

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,13,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIKXSHVYZIKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477806 | |

| Record name | N-tert-Butyloxycarbonyl-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243858-66-4 | |

| Record name | N-tert-Butyloxycarbonyl-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydroisoquinoline core, which can be achieved through Pictet-Spengler cyclization. This involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The resulting dihydroisoquinoline intermediate is then subjected to esterification with tert-butyl chloroformate to introduce the tert-butyl ester group. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The dihydroisoquinoline core can be reduced to tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed:

- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.

- Reduction of the dihydroisoquinoline core yields a tetrahydroisoquinoline derivative.

- Substitution reactions yield various functionalized isoquinoline derivatives.

Applications De Recherche Scientifique

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Activity : Compounds related to isoquinoline structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Some studies suggest that derivatives of isoquinoline can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

- Antitumor Properties : The compound's structure allows it to interact with various cellular pathways, potentially leading to antitumor effects in certain cancer models.

Drug Development

tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate may serve as a scaffold for the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for designing drugs targeting:

- Dopaminergic Systems : Isoquinoline derivatives are known for their role in modulating dopamine receptors, which can be beneficial in treating conditions like Parkinson's disease and schizophrenia.

- Cancer Therapeutics : The compound's potential antitumor activity positions it as a lead compound for developing anticancer agents.

Synthesis of Complex Molecules

In organic synthesis, this compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in:

- Total Synthesis of Natural Products : The unique structure provides a versatile starting point for synthesizing complex natural products that may possess desirable biological activities.

- Building Blocks for Chemical Libraries : Researchers can utilize this compound to create libraries of related compounds for high-throughput screening in drug discovery.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various isoquinoline derivatives, including this compound. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress in vitro .

Case Study 2: Antitumor Activity

In another investigation focusing on the antitumor properties of isoquinoline derivatives, researchers found that this compound exhibited significant cytotoxicity against specific cancer cell lines. The study suggested that the compound's mechanism involved induction of apoptosis and inhibition of cell proliferation .

Mécanisme D'action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and dihydroisoquinoline moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins, influencing their activity and function. The tert-butyl ester group may enhance the compound’s stability and bioavailability.

Comparaison Avec Des Composés Similaires

Key Observations:

- Positional Isomerism : The 3-hydroxymethyl derivative exhibits distinct NMR shifts (e.g., δ 4.54–4.46 ppm for hydroxymethyl protons) compared to the 6-hydroxymethyl isomer (δ 3.62–2.78 ppm for methylene groups) .

- Functional Group Effects: The 3-aminomethyl analogue (CAS: 690244-91-8) lacks the hydroxyl group, reducing polarity but enabling amide bond formation in drug conjugates .

- Electron-Deficient Groups : The 7-trifluoromethyl derivative (CAS: 1257855-77-8) shows enhanced stability in pharmacokinetic studies due to the CF₃ group’s electronegativity .

Commercial Availability and Pricing

- tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Priced at ¥4,165.00/g (95% purity) .

- tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lower cost (¥1,756.00/g) due to streamlined synthesis .

Activité Biologique

Tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 243858-66-4) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C₁₅H₂₁NO₃

- Molecular Weight : 263.34 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The compound has shown promising results as a modulator in dopaminergic signaling pathways, which are crucial for the treatment of neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : It has been suggested that the compound may protect neuronal cells from oxidative stress, potentially benefiting conditions like Parkinson's disease.

- Dopaminergic Modulation : Studies have highlighted its role as a positive allosteric modulator for dopamine receptors, enhancing dopaminergic signaling without directly activating the receptor .

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance the release of neurotransmitters such as acetylcholine and dopamine. This mechanism could be beneficial in treating cognitive deficits associated with neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the effects and potential therapeutic applications of this compound:

- Study on Neuroprotection :

- Dopaminergic Activity Assessment :

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : The compound is typically synthesized via microwave-assisted reactions or Boc-protection strategies. For example, microwave conditions (e.g., 90–110°C) with Pd(dppf)Cl₂ as a catalyst and dimethyl sulfoxide (DMSO) as a solvent can facilitate coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents on the isoquinoline ring . Boc-protection of the amine group is achieved using di-tert-butyl dicarbonate in methanol or THF, followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) . Key intermediates like tert-butyl 7-bromo derivatives are often precursors for further functionalization .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Store the compound in a sealed container under dry conditions at 2–8°C to prevent hydrolysis of the Boc group . Avoid exposure to moisture, strong acids/bases, and oxidizing agents. For handling, use PPE (gloves, goggles) and work in a fume hood due to potential acute toxicity and skin/eye irritation risks .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the tert-butyl group (~1.4 ppm, singlet), hydroxymethyl protons (~3.5–4.5 ppm, multiplet), and aromatic protons on the isoquinoline ring (6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) are observed at m/z ≈ 263–265 for the base structure, with fragmentation patterns confirming substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) for coupling reactions to reduce side products .

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance microwave-assisted reactions, while THF improves Boc-protection efficiency .

- Temperature Control : Lower temperatures (0–25°C) during Boc-protection minimize decomposition, while higher temperatures (90–110°C) accelerate cross-coupling .

Q. How to design structure-activity relationship (SAR) studies focusing on the hydroxymethyl substituent?

- Methodological Answer :

- Analog Synthesis : Replace the hydroxymethyl group with other substituents (e.g., halogen, methoxy) using electrophilic quench or lithiation strategies .

- Biological Assays : Test analogs for target binding (e.g., CXCR4 antagonism via competitive ELISA) and correlate substituent polarity with activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the hydroxymethyl group and receptor active sites .

Q. What computational methods can predict the compound's reactivity in complex reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy barriers for Boc-deprotection or nucleophilic attacks on the hydroxymethyl group .

- Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., acetonitrile vs. DMSO) under varying temperatures .

- Reaction Pathway Analysis : Use software like Gaussian or ORCA to model intermediates in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.